molecular formula C20H26BrN B14201696 2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine CAS No. 833453-21-7

2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine

Cat. No.: B14201696
CAS No.: 833453-21-7
M. Wt: 360.3 g/mol
InChI Key: KRKLLJFSIGBFSQ-UHFFFAOYSA-N
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Description

2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine is a brominated pyridine derivative featuring a sterically hindered 2,4,6-triisopropylphenyl (TRIP) substituent at the 6-position. This compound combines the electron-withdrawing effects of the bromine atom with the steric bulk of the TRIP group, making it a unique candidate for applications in coordination chemistry, catalysis, and organic synthesis. The bromine atom at the 2-position of the pyridine ring enhances reactivity in cross-coupling reactions, while the TRIP group may influence solubility, crystallinity, and steric interactions in molecular assemblies .

Properties

CAS No.

833453-21-7

Molecular Formula

C20H26BrN

Molecular Weight

360.3 g/mol

IUPAC Name

2-bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine

InChI

InChI=1S/C20H26BrN/c1-12(2)15-10-16(13(3)4)20(17(11-15)14(5)6)18-8-7-9-19(21)22-18/h7-14H,1-6H3

InChI Key

KRKLLJFSIGBFSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=NC(=CC=C2)Br)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine typically involves the bromination of 6-[2,4,6-tri(propan-2-yl)phenyl]pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2), thiourea, and sodium alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 and bases like potassium carbonate (K2CO3) are used. The reactions are conducted in solvents like toluene or ethanol under inert atmosphere.

    Reduction Reactions: Palladium on carbon (Pd/C) and hydrogen gas are used in a hydrogenation setup.

Major Products Formed

    Substitution Reactions: Products include 2-amino-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine, 2-thio-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine, and 2-alkoxy-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine.

    Coupling Reactions: Biaryl compounds with various functional groups depending on the boronic acid used.

    Reduction Reactions: 6-[2,4,6-tri(propan-2-yl)phenyl]pyridine.

Scientific Research Applications

2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential as a ligand in the study of biological receptors and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine depends on the specific application. In coupling reactions, it acts as an electrophile, where the bromine atom is replaced by a nucleophile. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Research Findings and Case Studies

Case Study: Thermal Stability

Decomposition pathways of bromopyridines vary with substituents. For example, 7-bromo-3-methyl-triazolopyridine decomposes at 100°C to form pyridylcarbenes and cyclopropane derivatives (). The TRIP-substituted compound is expected to exhibit higher thermal stability (>150°C) due to steric protection of the pyridine ring.

Biological Activity

2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine, also known by its CAS number 833453-21-7, is a compound that has garnered interest in various fields of biological research. This article focuses on its biological activity, including antibacterial and antifungal properties, as well as its potential applications in medicinal chemistry.

The molecular formula of this compound is C20_{20}H26_{26}BrN, with a molecular weight of 360.331 g/mol. The compound features a bromine atom at the 2-position and a triisopropylphenyl group at the 6-position of the pyridine ring.

PropertyValue
Molecular FormulaC20_{20}H26_{26}BrN
Molecular Weight360.331 g/mol
CAS Number833453-21-7
LogP6.881
PSA12.890

Antibacterial Activity

Recent studies have demonstrated that halogenated pyridine derivatives exhibit significant antibacterial properties. Research indicates that the presence of halogen substituents, such as bromine in 2-bromo compounds, enhances antibacterial activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study conducted on various pyridine derivatives found that compounds similar to this compound showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 5.64 to 77.38 µM against S. aureus and from 2.33 to 156.47 µM against E. coli .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. The structure-activity relationship (SAR) studies suggest that the presence of bulky substituents enhances antifungal efficacy.

Case Study: Antifungal Efficacy

In vitro tests revealed that certain pyridine derivatives exhibited antifungal activity against Candida albicans and Fusarium oxysporum. The MIC values for antifungal activity ranged from 16.69 to 78.23 µM against C. albicans .

The mechanism by which this compound exerts its biological effects may involve interference with bacterial cell wall synthesis or disruption of membrane integrity due to its lipophilic nature, as indicated by its high LogP value .

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